molecular formula C10H14O B14410804 5-Methylidenespiro[3.5]nonan-1-one CAS No. 81388-67-2

5-Methylidenespiro[3.5]nonan-1-one

Cat. No.: B14410804
CAS No.: 81388-67-2
M. Wt: 150.22 g/mol
InChI Key: XINCNLFBGXKSAG-UHFFFAOYSA-N
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Description

5-Methylidenespiro[35]nonan-1-one is a chemical compound characterized by a spirocyclic structure, which includes a nonane ring fused to a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidenespiro[3.5]nonan-1-one typically involves the use of spirocyclic precursors. One common method includes the reaction of cyclohexanone with methylene iodide in the presence of a strong base, such as potassium tert-butoxide, to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the methylidene group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Methylidenespiro[3.5]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted spirocyclic compounds.

Scientific Research Applications

5-Methylidenespiro[3.5]nonan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methylidenespiro[3.5]nonan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylidenespiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure and the presence of a methylidene group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

81388-67-2

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

9-methylidenespiro[3.5]nonan-3-one

InChI

InChI=1S/C10H14O/c1-8-4-2-3-6-10(8)7-5-9(10)11/h1-7H2

InChI Key

XINCNLFBGXKSAG-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCC12CCC2=O

Origin of Product

United States

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